1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

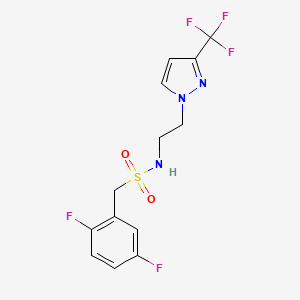

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 2,5-difluorophenyl group, a methanesulfonamide moiety, and a 3-(trifluoromethyl)pyrazole ring connected via an ethyl linker. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluorophenyl moiety may influence electronic properties and binding affinity.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5N3O2S/c14-10-1-2-11(15)9(7-10)8-24(22,23)19-4-6-21-5-3-12(20-21)13(16,17)18/h1-3,5,7,19H,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJDXTDWLDURET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 356.31 g/mol. The structure features a difluorophenyl group, a trifluoromethyl-substituted pyrazole, and a methanesulfonamide moiety.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of sulfonamide derivatives. Notably, compounds similar to the target compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For example, a related compound showed excellent potency and selectivity for canine COX-2 in both in vitro and ex vivo assays, indicating potential for use in inflammatory conditions .

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. Research has shown that derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have been reported to possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth and replication.

Study 1: In Vivo Efficacy

In a study assessing the efficacy of a related pyrazole derivative in canine models of synovitis, the compound demonstrated significant anti-inflammatory effects. The pharmacokinetic profile showed favorable absorption and distribution characteristics following oral administration, leading to effective reduction in inflammation markers .

Study 2: Antimicrobial Testing

A series of synthesized sulfonamide derivatives were tested against common bacterial strains. The results indicated that several compounds exhibited potent antibacterial activity with MIC values ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents .

Data Summary

| Activity Type | Compound | MIC (µg/mL) | Target |

|---|---|---|---|

| Antibacterial | 1-(2,5-difluorophenyl)-N-(...) | 4 - 32 | S. aureus, E. coli |

| Anti-inflammatory | Related pyrazole derivative | ED50 = 0.05 mg/kg | Canine COX-2 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Based Sulfonamides

- Compound 1006994-26-8 (1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide): This analogue shares a sulfonamide group linked to a pyrazole ring but incorporates a difluoromethyl group and a nitro-substituted pyrazole.

- The absence of a sulfonamide group but presence of a sulfur atom suggests divergent binding mechanisms, though the trifluoromethyl group may confer similar stability .

Fluorinated Aromatic Systems

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ): This compound combines a sulfonamide group with a fluorinated chromenone system. Its molecular weight (589.1 g/mol) is significantly higher than the target compound’s estimated weight (~450 g/mol), which may impact pharmacokinetics.

Trifluoromethyl-Pyrazole Derivatives

- 1-Trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole (Compound 5, ) : This analogue lacks the sulfonamide group but shares the trifluoromethylpyrazole core. The pyrrole substituent introduces bulkiness, which could hinder binding compared to the target compound’s ethyl-linked sulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.